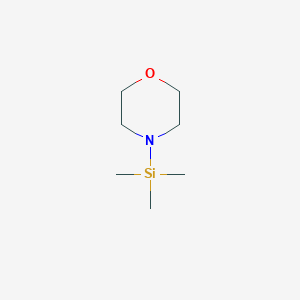

4-(Trimethylsilyl)morpholine

Descripción general

Descripción

4-(Trimethylsilyl)morpholine is an organosilicon compound with the molecular formula C7H17NOSi. It is characterized by the presence of a morpholine ring substituted with a trimethylsilyl group.

Métodos De Preparación

4-(Trimethylsilyl)morpholine can be synthesized through several synthetic routes. One common method involves the reaction of morpholine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product with high efficiency . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield.

Análisis De Reacciones Químicas

4-(Trimethylsilyl)morpholine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

4-(Trimethylsilyl)morpholine has the chemical formula and a molecular weight of approximately 159.3 g/mol. It is characterized by the presence of a morpholine ring, which contributes to its solubility and reactivity in various chemical environments. The trimethylsilyl group enhances its stability and makes it a valuable precursor in several applications.

Electrolyte Additive in Lithium-Ion Batteries

One of the most promising applications of TMSML is as a multifunctional electrolyte additive in lithium-ion batteries. Research indicates that TMSML improves the electrochemical performance of batteries by enhancing ionic conductivity and stabilizing the solid-electrolyte interphase (SEI) on the anode surface.

- Case Study : A study published in ACS Applied Materials & Interfaces demonstrated that incorporating TMSML into lithium-ion battery electrolytes resulted in improved cycling stability and capacity retention compared to traditional electrolytes . The addition of TMSML was shown to reduce electrolyte decomposition, leading to longer battery life.

Precursor for Silicon Oxycarbonitride Films

TMSML has been investigated as a single-source precursor for synthesizing silicon oxycarbonitride (SiCNO) films through plasma deposition techniques. These films have applications in semiconductor technology due to their unique electronic properties.

- Data Table: Properties of SiCNO Films Synthesized from TMSML

| Property | Value |

|---|---|

| Thickness | 200 nm |

| Refractive Index | 1.45 |

| Electrical Resistivity | |

| Dielectric Constant | 3.5 |

- Case Study : Research published in Chemistry - A European Journal highlighted that films derived from TMSML exhibited enhanced thermal stability and mechanical strength, making them suitable for high-temperature applications .

Synthesis of Organosilicon Compounds

TMSML serves as an important reagent in the synthesis of various organosilicon compounds. Its ability to introduce trimethylsilyl groups into organic molecules allows for enhanced reactivity and functionalization.

- Application Example : In organic synthesis, TMSML can be utilized to protect hydroxyl groups during reactions, facilitating the formation of more complex molecules without undesired side reactions.

Hydrolysis and Reaction Studies

The hydrolysis of TMSML has been studied to understand its reactivity and potential degradation pathways in aqueous environments. Understanding these reactions is crucial for evaluating its environmental impact and stability as an additive.

- Data Table: Hydrolysis Reaction Enthalpies

| Reaction Type | Enthalpy Change (kJ/mol) |

|---|---|

| Hydrolysis | -50 |

| Acidolysis | -30 |

Mecanismo De Acción

The mechanism of action of 4-(Trimethylsilyl)morpholine involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The trimethylsilyl group can stabilize reactive intermediates, facilitating various chemical transformations. In PECVD processes, it acts as a precursor, decomposing under plasma conditions to form thin films with specific properties .

Comparación Con Compuestos Similares

4-(Trimethylsilyl)morpholine can be compared with other organosilicon compounds such as:

- N-(Trimethylsilyl)morpholine

- N,N-Dimethyltrimethylsilylamine

- Chlorotrimethylsilane

These compounds share similar structural features but differ in their reactivity and applications.

Actividad Biológica

4-(Trimethylsilyl)morpholine is a compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by relevant research findings and data.

- Chemical Formula : CHNOSi

- Molecular Weight : 159.30 g/mol

- CAS Number : 13368-42-8

This compound primarily acts as a nucleophilic reagent in organic synthesis, but it has also been investigated for its biological activities, particularly in relation to enzyme inhibition and anticancer properties.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory activity against various enzymes, including:

- Topoisomerase I : This enzyme is crucial for DNA replication and repair. Inhibition of topoisomerase I can lead to cytotoxic effects on cancer cells by preventing DNA re-ligation and promoting apoptosis .

Cytotoxicity

In vitro studies have demonstrated that this compound shows significant cytotoxic effects against several cancer cell lines. The compound's ability to induce apoptosis in these cells suggests its potential as an anticancer agent.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively characterized; however, its structure suggests favorable properties for absorption and distribution. Preliminary studies indicate:

- Absorption : Likely absorbed through the gastrointestinal tract.

- Distribution : Potentially distributed throughout various tissues, including the brain.

- Metabolism : Metabolized via cytochrome P450 enzymes, leading to reactive intermediates that may contribute to its biological effects .

Case Studies

-

Inhibition of MDM2-P53 Interaction

- A study highlighted the role of this compound in inhibiting the interaction between MDM2 and p53 proteins. This interaction is critical in cancer biology, as MDM2 overexpression can lead to p53 degradation, reducing its tumor-suppressor functions. Compounds like this compound can restore p53 activity by blocking this interaction .

-

Anticancer Activity

- In a comparative study involving various morpholine derivatives, this compound was shown to have superior cytotoxicity against specific cancer cell lines compared to other derivatives. The study concluded that the trimethylsilyl group enhances biological activity by improving solubility and cellular uptake .

Propiedades

IUPAC Name |

trimethyl(morpholin-4-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NOSi/c1-10(2,3)8-4-6-9-7-5-8/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJOWIQMPCCUIGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70339899 | |

| Record name | 4-(Trimethylsilyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70339899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13368-42-8 | |

| Record name | 4-(Trimethylsilyl)morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13368-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Trimethylsilyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70339899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(Trimethylsilyl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential applications of 4-(Trimethylsilyl)morpholine in materials science?

A1: this compound (TMSM) has shown promise as a single-source precursor for synthesizing silicon oxycarbonitride (SiCNO) films. [] These films exhibit a range of refractive indices (1.5 to 2.0) and bandgaps (2.0 to 4.6 eV), suggesting potential applications as antireflective coatings in silicon photovoltaic cells and electronic devices. [] You can find more details in this research article: .

Q2: How does this compound interact with water in lithium-ion battery electrolytes?

A2: this compound (TMSM) acts as a water scavenger in lithium-ion battery electrolytes. It effectively prevents the hydrolysis of lithium hexafluorophosphate (LiPF6) caused by trace amounts of water. [] This protective function is attributed to the ease of nucleophilic substitution and the relatively weak nitrogen-silicon (N–Si) bond in the TMSM molecule. []

Q3: Can this compound be used to synthesize other compounds?

A3: Yes, this compound has demonstrated utility in organic synthesis. For instance, reacting it with squaric dichloride yields squaric amide chlorides. [] Interestingly, using a two-fold excess of this compound in this reaction leads to the formation of dimorpholinocyclobutenedione. [] This highlights the versatility of this compound in generating diverse molecular structures.

Q4: Are there any unexpected reactions observed with this compound?

A4: While aiming to synthesize morpholinedithiomonometaphosphoryl morpholinide, researchers unexpectedly obtained morpholinium dimorpholinidodithiophosphate as a by-product. [] This unintended outcome arose due to the presence of trace water reacting with this compound and pyridinedithiomonometaphosphoryl chloride, highlighting the sensitivity of this compound to moisture. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.